2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of rare earth metal complexes with 2-(((4,6-dimethyl)-2-pyrimidinyl)thio)-acetic acid involves the coordination of the carboxyl group of the ligand with rare earth ions in a bidentate mode after deprotonation. The synthesis process includes the preparation of these complexes with various rare earth metals such as La, Ce, Pr, Nd, Sm, Eu, Gd, and Tb, with the presence of water molecules as crystal water in the complexes .
Molecular Structure Analysis
The molecular structure of the synthesized complexes is characterized by various analytical techniques, including elemental analysis, complexometric titration, thermal analysis, conductivity, IR, and 1H-NMR. These techniques reveal the bidentate coordination mode of the carboxyl group and the presence of crystal water in the complexes .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the reaction of 2-dimethylaminomethylenebenzosuberone with 6-amino-1-phenyl-2-thioxo-2,3-dihydro-pyrimidin-4-one to prepare 2-thioxo-3,9,10,11-tetrahydro-1-phenyl-benzo[6',7']cyclohepta[1',2':4,5]pyrido[2,3-d]pyrimidin-4-one. Further reactions with hydrazine hydrate and different aldehydes lead to the formation of hydrazono derivatives and novel pentaheterocyclic compounds . Additionally, alkylation reactions of tetrahydropyrimidine-2(1H)-thione with α-halocarboxylic acids and their esters have been explored, resulting in both "open" and bicyclic products depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized complexes are inferred from their analytical data. The complexes exhibit certain thermal stability, specific conductivity values, and characteristic IR and NMR spectra. The anti-tumor activities of these complexes, as well as the ligand alone, were tested against various human cancer cell lines, showing that some complexes have superior suppression ratios compared to the ligand, indicating potential therapeutic applications . The newly synthesized pentaheterocyclic compounds also showed potent antitumor activity against liver and breast cancer cell lines .
properties
IUPAC Name |
2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-19-13-11(15(23)20(2)16(19)24)14(25-8-10(21)22)18-12(17-13)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORDBRJPVKYZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CCCCC3)SCC(=O)O)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid |
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